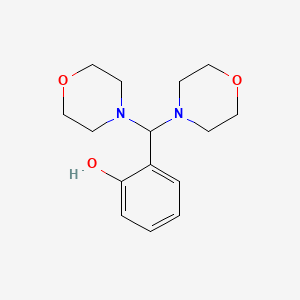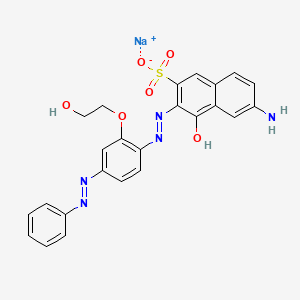![molecular formula C14H24O3Si2 B14289665 [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) CAS No. 114655-28-6](/img/structure/B14289665.png)
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) is a chemical compound with a molecular formula of C14H24O3Si2. This compound is known for its unique structure, which includes a benzofuran core with trimethylsilane groups attached via oxygen linkages. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of benzofuran derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated benzofuran derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce 4,7-dihydrobenzofuran.
Applications De Recherche Scientifique
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzofuran core can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dihydro-2-benzofuran-1,3-dione: This compound shares the benzofuran core but lacks the trimethylsilyl groups.
4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione: Similar structure with a methyl group instead of trimethylsilyl groups.
5,6-Diethoxy-benzofuran-4,7-dione: Contains ethoxy groups instead of trimethylsilyl groups.
Uniqueness
The presence of trimethylsilyl groups in [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) imparts unique chemical properties, such as increased lipophilicity and stability against hydrolysis. These properties make it a valuable compound for various research applications, distinguishing it from other benzofuran derivatives.
Propriétés
Numéro CAS |
114655-28-6 |
|---|---|
Formule moléculaire |
C14H24O3Si2 |
Poids moléculaire |
296.51 g/mol |
Nom IUPAC |
trimethyl-[(3-trimethylsilyloxy-4,7-dihydro-2-benzofuran-1-yl)oxy]silane |
InChI |
InChI=1S/C14H24O3Si2/c1-18(2,3)16-13-11-9-7-8-10-12(11)14(15-13)17-19(4,5)6/h7-8H,9-10H2,1-6H3 |
Clé InChI |
ASRACOVKWGNFSI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C2CC=CCC2=C(O1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
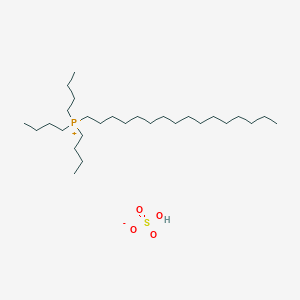
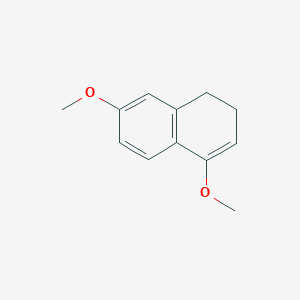

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)

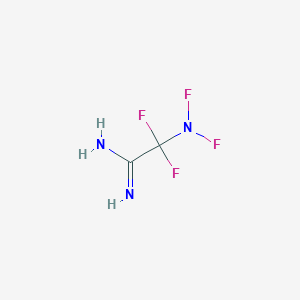
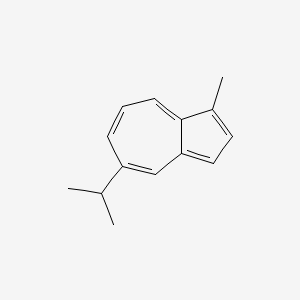
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
